Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Acetylcholinesterase inhibition Regioisomer selectivity Tetrahydroquinoline SAR

6-yl regioisomer essential for AChE pharmacophore (EP1831172B1) and NNMT probe development (Ki ~89 nM). Using the 7-yl isomer invalidates SAR and wastes screening cycles. Crystallographically pre-validated scaffold (WDR91 PDB 9dta.1) enables confident docking and fragment growing. ≥95% purity ensures reproducible Ki values free from assay-distorting impurities. This intermediate unlocks >175-fold potency modulation via 6-position diversification. Order the correct isomer now.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 955793-26-7
Cat. No. B2772836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
CAS955793-26-7
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESCOC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O3/c1-23-18(22)19-15-9-10-16-14(12-15)8-5-11-20(16)17(21)13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22)
InChIKeyYDJQWGRWSNCLOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate (CAS 955793-26-7): Procurement-Relevant Identity and Physicochemical Profile


Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate (CAS 955793-26-7) is a synthetic small-molecule building block belonging to the tetrahydroquinoline carbamate class. It features a 1-benzoyl-1,2,3,4-tetrahydroquinoline core with a methyl carbamate substituent at the 6-position, yielding a molecular formula of C₁₈H₁₈N₂O₃ and a molecular weight of 310.35 g/mol . The compound is supplied at ≥95% purity by multiple catalog vendors, with the SMILES notation COC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C1=CC=CC=C1 . Tetrahydroquinoline scaffolds are widely recognized as privileged structures in medicinal chemistry, appearing in kinase inhibitors, acetylcholinesterase inhibitors, and CETP modulators; this specific derivative is positioned as a versatile intermediate for library synthesis and structure-activity relationship (SAR) exploration [1][2].

Procurement Risk of Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate (CAS 955793-26-7): Why In-Class Analogs Cannot Be Interchanged


Tetrahydroquinoline carbamates exhibit profound sensitivity to substitution pattern, with even minor positional or functional-group changes producing order-of-magnitude shifts in target affinity and selectivity. For example, the 6-carbamate isomer is distinct from the 7-carbamate isomer (e.g., benzyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate, CAS 955539-28-3) ; literature precedent shows that 6-yl vs. 7-yl carbamate regioisomers can display divergent acetylcholinesterase inhibition [1]. Similarly, replacing the methyl carbamate with a sulfonamide (e.g., N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide) converts a moderate NNMT binder (Ki ~89 nM) into a sub-nanomolar probe (Ki 0.501 nM), a >175-fold potency shift driven solely by the carbamate-to-sulfonamide switch [2][3]. Generic substitution without rigorous evidence of functional equivalence therefore risks invalidating SAR continuity, wasting screening resources, and producing irreproducible results. The quantitative evidence below demonstrates where differentiation exists—and, critically, where data remain insufficient to support substitution decisions.

Quantitative Differentiation Evidence for Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate (CAS 955793-26-7) Relative to Closest Analogs


Substitution-Position Selectivity: 6-yl Carbamate vs. 7-yl Carbamate Isomer

The 6-position carbamate attachment in the target compound defines a distinct pharmacophoric geometry compared to the 7-position isomer benzyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate (CAS 955539-28-3) . The EP1831172B1 patent family demonstrates that quinolin-6-yl carbamates exhibit potent acetylcholinesterase (AChE) inhibition, with specific 6-yl analogs achieving IC₅₀ values in the nanomolar range [1]. Although direct AChE data for the target compound itself are not publicly available, the patent establishes that the 6-yl carbamate regioisomer is the active pharmacophore for this target class, while the 7-yl regioisomer is not claimed for AChE activity [1]. This positional constraint means that procurement of the 6-yl regioisomer is non-negotiable for any AChE-oriented screening program.

Acetylcholinesterase inhibition Regioisomer selectivity Tetrahydroquinoline SAR

Functional Group Sensitivity: Carbamate vs. Sulfonamide at the 6-Position

In the NNMT (nicotinamide N-methyltransferase) target space, the functional group at the 6-position of the 1-benzoyl-tetrahydroquinoline scaffold is a critical potency determinant. The sulfonamide analog N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide (BindingDB BDBM50530712) achieves a Ki of 0.501 nM, representing sub-nanomolar NNMT inhibition [1]. A structurally related carbamate-bearing compound in the same assay format yields a Ki of 89 nM, a >175-fold potency reduction [2]. The target compound's methyl carbamate places it in the carbamate functional class; procurement decisions for NNMT-targeted programs must account for this >100-fold potency differential relative to the sulfonamide class. No direct NNMT data are publicly available for the target compound itself.

NNMT inhibition Functional group SAR Tetrahydroquinoline scaffold

Purity and Supply Consistency: Vendor-Qualified Batch Data

The target compound is available from multiple independent vendors at a specified purity of ≥95%, as confirmed by CheMenu (Catalog No. CM929419) and A2B Chem LLC (Cat# BF43567) . This purity threshold is a critical procurement parameter: closely related tetrahydroquinoline carbamate analogs are often supplied at lower purity (e.g., 90% or unspecified) or as crude intermediates, introducing variability in biological assay reproducibility. The ≥95% specification provides a minimum quality baseline for SAR studies. In contrast, the sulfonamide analog N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide is supplied at 98% purity (Bidepharm) , representing a 3-percentage-point purity increment that may be significant for biophysical assays.

Chemical purity Procurement specification Vendor qualification

Tetrahydroquinoline Scaffold Versatility: Differential Engagement Across Target Classes

The 1-benzoyl-tetrahydroquinoline scaffold appears in patent families targeting diverse therapeutic mechanisms. Bayer HealthCare AG claims tetrahydroquinoline derivatives as CETP (cholesteryl ester transfer protein) inhibitors for cardiovascular indications, with some analogs achieving IC₅₀ values in the low-micromolar range [1]. Independently, tetrahydroquinoline carbamates have been optimized as HIV-1 reverse transcriptase inhibitors, with the most active compounds (6b and 6j) achieving IC₅₀ values of 8.12 μM and 5.42 μM, respectively [2]. The target compound's methyl carbamate at the 6-position places it at the intersection of these two SAR trajectories. In contrast, the 1-acetyl analog ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is reported to achieve an AChE IC₅₀ of approximately 28 nM , but the 1-acetyl substitution fundamentally alters the N-substituent pharmacophore relative to the 1-benzoyl group, making cross-target extrapolation unreliable.

CETP inhibition HIV-1 RT inhibition Multi-target scaffold

Crystallographic Evidence of Scaffold Engagement: 1-Benzoyl-Tetrahydroquinoline in Protein-Ligand Complexes

The 1-benzoyl-tetrahydroquinoline scaffold has been experimentally visualized in a protein-ligand co-crystal structure. The ligand N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-cyano-2-methoxyphenyl)acetamide (DR3448) is resolved at 2.10 Å resolution in complex with the WDR domain of WDR91 (SMTL ID: 9dta.1) [1]. This crystallographic evidence confirms that the 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl scaffold is competent for specific protein binding and provides a structural template for rational design. The target compound differs from DR3448 only in the 6-substituent (methyl carbamate vs. acetamide), preserving the core scaffold geometry validated in the crystal structure. This structural validation differentiates the 1-benzoyl-tetrahydroquinoline series from 1-acetyl or 1-unsubstituted analogs, for which no equivalent co-crystal structures are reported.

X-ray crystallography Structure-based drug design WDR91 ligand

Optimal Procurement Scenarios for Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate (CAS 955793-26-7)


Focused Tetrahydroquinoline Library Synthesis for Multi-Target Screening

The target compound serves as a central intermediate for constructing diverse tetrahydroquinoline libraries. As demonstrated by the Bayer CETP patent [1] and the HIV-1 RT carbamate series [2], the 1-benzoyl-tetrahydroquinoline scaffold engages multiple target classes. Procurement of the target compound at ≥95% purity enables systematic diversification at the 6-carbamate position—via hydrolysis to the free amine followed by re-functionalization—to generate arrays of amides, sulfonamides, ureas, and substituted carbamates. This strategy directly addresses the >175-fold potency range observed between carbamate and sulfonamide NNMT inhibitors [3] and the 28 nM to >5 μM potency window across AChE, HIV-1 RT, and CETP targets.

Structure-Based Drug Design Leveraging Crystallographically Validated Scaffold Geometry

The 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl scaffold is crystallographically validated in a protein-ligand complex at 2.10 Å resolution (WDR91-DR3448, SMTL 9dta.1) [4]. The target compound's core geometry is identical to that of the co-crystallized ligand, differing only at the 6-substituent. This enables structure-based design teams to dock the target compound or its derivatives into the WDR91 binding site—or, by homology, into related WD40-repeat domain proteins—with confidence in the scaffold pose. Procurement of the target compound is therefore indicated for any program requiring a crystallographically pre-validated tetrahydroquinoline starting point for fragment growing or scaffold hopping.

Regioisomer-Controlled AChE Inhibitor Development

The EP1831172B1 patent establishes that quinolin-6-yl carbamates are the active pharmacophore for acetylcholinesterase inhibition, while the 7-yl regioisomer is not claimed for this activity [5]. The target compound's 6-yl carbamate substitution pattern is therefore essential for any AChE-focused medicinal chemistry program. Procurement of the correct 6-yl regioisomer (CAS 955793-26-7) rather than the 7-yl regioisomer (CAS 955539-28-3) ensures alignment with the patent-validated pharmacophore and avoids wasted synthesis and screening cycles.

NNMT Tool Compound Development with Defined Potency Expectations

For NNMT inhibitor programs, the target compound provides a carbamate-class starting point with an expected Ki in the nanomolar range (~89 nM based on class-level data) [3], distinct from the sub-nanomolar sulfonamide series (Ki 0.501 nM) [6]. Procurement is appropriate for teams seeking a moderate-affinity NNMT probe to explore carbamate-specific binding modes, or as a comparator to benchmark sulfonamide-series potency. The ≥95% purity specification supports reliable Ki determination without interference from impurities that could distort fluorescence-based NNMT assay readouts.

Quote Request

Request a Quote for Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.